molecular formula C8H18N2 B7960315 (1-Tert-butylazetidin-3-yl)methanamine

(1-Tert-butylazetidin-3-yl)methanamine

Cat. No.: B7960315
M. Wt: 142.24 g/mol
InChI Key: IZVSBMCDUQPJBW-UHFFFAOYSA-N
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Description

(1-Tert-butylazetidin-3-yl)methanamine (CAS 36734-67-5) is a high-value chemical building block featuring an azetidine ring, a scaffold of significant interest in modern medicinal chemistry due to its desirable physicochemical properties . This compound, with a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol, is characterized by its primary amine group attached to the 3-position of a 1-tert-butylazetidine ring . Its structure makes it a versatile intermediate for constructing more complex, nitrogen-containing molecules. The primary application of this compound is as a key synthetic intermediate in drug discovery and development. Azetidine derivatives are frequently employed in the synthesis of potential therapeutics, and this compound serves as a crucial precursor in such efforts . Its specific value lies in its use as a building block for novel pharmaceuticals, including investigations into targeted protein degradation. For instance, azetidine-based structures are integral to the development of molecular glues and PROTACs that mediate the degradation of disease-relevant proteins like CDK2 (Cyclin-Dependent Kinase 2), a target in oncology research . This product is provided for Research Use Only. It is strictly intended for use in laboratory research and development and is not for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1-tert-butylazetidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSBMCDUQPJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.

    Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.

    Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized forms.

    Reduction Products: Various amine derivatives.

    Substitution Products: Modified azetidine derivatives with different substituents.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.

Industry:

    Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.

Comparison with Similar Compounds

The following analysis compares (1-tert-butylazetidin-3-yl)methanamine with structurally related methanamine derivatives, focusing on structural features, applications, and biological activities.

Structural and Functional Comparisons

Azetidine vs. Aromatic or Heteroaromatic Rings
  • (Pyridin-2-yl)methanamine (): Features a pyridine ring instead of azetidine. The aromatic system participates in π-π stacking interactions, enhancing stability in intermediates like enaminones during tricyclic pyrroloquinoline synthesis.
  • (9-Ethyl-9H-carbazol-3-yl)methanamine (): Contains a carbazole core, enabling strong hydrophobic interactions. This derivative exhibited dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nM) with >15-fold selectivity over D2R, attributed to its extended four-carbon linker. The rigid azetidine analog may offer improved metabolic stability due to reduced conformational flexibility .
Substituent Effects
  • N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine (): Pyrazole-based methanamine with methyl substituents. Reacted efficiently with sulfonyl chlorides under mild conditions (76.8% yield), suggesting that bulky tert-butyl groups in the azetidine analog might require optimized reaction conditions to avoid steric interference .
  • (5-Bromopyridin-2-yl)methanamine (): Bromine substitution enables cross-coupling reactions (e.g., cyanation). The tert-butyl group in the azetidine derivative could hinder similar reactions but improve lipophilicity for membrane penetration in drug candidates .
Ring Size and Bioactivity
  • FTO-01 N (): A complex methanamine with oxetane and pyrrolidine rings. Demonstrated potent FTO inhibition (anticancer activity), highlighting how ring size (oxetane vs. azetidine) and substituents (trifluoromethyl benzyl groups) modulate target engagement. The azetidine analog’s compact structure may enhance binding pocket compatibility in enzyme inhibitors .

Data Table: Key Features of Compared Compounds

Compound Name Structural Features Key Findings/Applications References
This compound Azetidine, tert-butyl, methanamine Synthetic building block; high steric hindrance
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole, ethyl, four-carbon linker D3R antagonist (Ki = 144.7 nM); high selectivity
(Pyridin-2-yl)methanamine Pyridine, methanamine Enaminone intermediate in tricyclic synthesis
N-Methyl-1-(trimethylpyrazole)methanamine Pyrazole, trimethyl, N-methyl Sulfonylation precursor (76.8% yield)
FTO-01 N Oxetane, pyrrolidine, trifluoromethyl benzyl FTO inhibitor; anticancer activity
(5-Bromopyridin-2-yl)methanamine Pyridine, bromine Cross-coupling substrate for cyanation

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Smaller substituents (e.g., methyl in pyrazole derivatives) improve aqueous solubility, whereas bulky tert-butyl groups may necessitate formulation adjustments .
  • Metabolic Stability : Azetidine’s strained ring could resist oxidative degradation better than five-membered rings (e.g., pyrrolidine in FTO-01 N) .

Biological Activity

The compound (1-Tert-butylazetidin-3-yl)methanamine is an organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂
  • Molecular Weight : 142.24 g/mol
  • CAS Number : 129626502

The structure of this compound features a tert-butyl group attached to an azetidine ring, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It can act on receptors, influencing signaling pathways and cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.

Research Findings

Recent studies have highlighted the following aspects of this compound:

  • Anticancer Activity : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce cell viability in leukemia cells when used in combination with other therapeutic agents, indicating a possible synergistic effect .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Inflammatory Response Modulation : Studies involving animal models suggest that the compound can modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced viability in leukemia cells
NeuroprotectivePotential protective effects against neurodegeneration
AntimicrobialInhibition of bacterial growth
Inflammatory ModulationDecreased cytokine levels in animal models

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in leukemia models showed promising results. The compound was administered alongside a BET bromodomain inhibitor, leading to a significant reduction in tumor growth compared to controls. This case highlights the potential for combination therapies using this compound to enhance treatment efficacy .

Case Study 2: Neuroprotection Assessment

In a model of neurodegeneration, this compound was evaluated for its neuroprotective effects against oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to untreated controls.

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